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Compound of Interest

Compound Name: 6-Fluoro-3-hydroxy-4-nitroindazole

CAS No.: 885520-19-4

Cat. No.: B1343645

Get Quote

Architecture, Synthesis, and Functionalization of a
Privileged Scaffold
Executive Summary
6-Fluoro-3-hydroxy-4-nitroindazole (CAS 885520-19-4) represents a high-value heterocyclic

building block in modern medicinal chemistry. Belonging to the class of indazolinones, this

scaffold is distinguished by its dense functionalization pattern: a fluorine atom at C6 providing

metabolic stability and electronic modulation, a nitro group at C4 serving as a masked aniline

for solubility or amide coupling, and a hydroxyl/oxo moiety at C3 allowing for versatile cross-

coupling transformations.

This guide provides a rigorous technical analysis of the compound, moving beyond basic

identity to explore its tautomeric behavior, validated synthetic routes, and its strategic utility in

the development of kinase inhibitors (e.g., VEGFR, GyrB) and immunomodulators.

Chemical Identity & Tautomeric Profile[1][2][3][4]
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The reactivity of CAS 885520-19-4 is governed by the prototropic tautomerism between the 1H-

indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms.

Feature Specification

CAS Number 885520-19-4

IUPAC Name 6-Fluoro-4-nitro-1H-indazol-3-ol

Molecular Formula C₇H₄FN₃O₃

Molecular Weight 197.12 g/mol

Key Tautomer
6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one

(Solid state dominant)

pKa (Predicted)
~5.8 (Acidic N-H due to electron-withdrawing

Nitro/Fluoro)

Tautomeric Implications for Synthesis
In solution, the equilibrium shifts based on solvent polarity.

Polar Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.

Basic Conditions: Deprotonation yields the indazol-3-olate anion, which is an ambident

nucleophile. Alkylation can occur at N1, N2, or O3, necessitating precise condition control

(see Section 4).

Validated Synthetic Protocol
While direct commercial sourcing is possible, in-house preparation is often required for isotopic

labeling or analog generation. The most robust route utilizes Nucleophilic Aromatic Substitution

(SNAr) on a highly activated benzoate precursor.

Retrosynthetic Logic
The 4-nitro and 6-fluoro substituents on the indazole core map back to a 2,4-difluoro-6-

nitrobenzoate precursor. The hydrazine acts as a dinucleophile, displacing the labile C2-

fluorine (activated by ortho-nitro and ortho-ester groups) before cyclizing onto the ester.
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Step-by-Step Methodology
Precursor: Ethyl 2,4-difluoro-6-nitrobenzoate Reagents: Hydrazine hydrate (N₂H₄·H₂O),

Triethylamine (Et₃N), Ethanol (EtOH).

Preparation: Dissolve Ethyl 2,4-difluoro-6-nitrobenzoate (1.0 eq) in absolute EtOH (0.5 M

concentration). Chill to 0°C.

Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Hydrazine hydrate

(1.1 eq). Note: The reaction is exothermic due to the high reactivity of the 2-fluoro position.

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If TLC

indicates incomplete conversion, heat to reflux for 30 minutes.

Quench & Isolation: Concentrate the solvent under reduced pressure. Resuspend the

residue in water and acidify to pH 3 with 1N HCl to precipitate the product.

Purification: Filter the yellow/orange solid. Recrystallize from EtOH/Water to yield 6-Fluoro-
3-hydroxy-4-nitroindazole.

Mechanism of Action
The C2-fluorine is the most electrophilic site due to the inductive withdrawal of the adjacent

nitro group and the resonance withdrawal of the ester. The hydrazine attacks C2 first (SNAr),

followed by intramolecular nucleophilic acyl substitution at the ester to close the pyrazole ring.
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Figure 1: Synthetic workflow from difluoronitrobenzoate to the target indazole.

Functionalization & Reactivity Landscape
The utility of CAS 885520-19-4 lies in its ability to serve as a divergent core. The three

"handles" (C3-OH, C4-NO₂, C6-F) allow for orthogonal functionalization.

A. The C3-OH Switch: Chlorination vs. Alkylation
The C3-hydroxy group is rarely the final pharmacophore; it is typically converted to a leaving

group or an ether.

Pathway 1: Chlorination (Suzuki Ready)

Protocol: Reflux in POCl₃ with a catalytic amount of DMF.

Product: 3-Chloro-6-fluoro-4-nitroindazole.

Utility: This intermediate is critical for Palladium-catalyzed cross-coupling (Suzuki-Miyaura)

to introduce aryl/heteroaryl groups at C3, a common feature in kinase inhibitors (e.g.,

Pazopanib analogs).

Pathway 2: O-Alkylation

Challenge: Competition between N1-alkylation and O3-alkylation.

Solution: Use of "Hard" electrophiles (e.g., MeI, dimethyl sulfate) and silver salts (Ag₂CO₃)

favors O-alkylation. Use of "Soft" electrophiles or standard bases (K₂CO₃) often favors N1-

alkylation.

B. The C4-Nitro Reduction
The nitro group is a steric block during C3 functionalization but is eventually reduced to an

aniline.

Method: Fe/NH₄Cl or H₂/Pd-C.

Outcome: 4-Amino-6-fluoroindazole.
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Application: The resulting amine is often acylated to form the hinge-binding motif of ATP-

competitive inhibitors.

C. The C6-Fluoro Handle
Unlike typical aryl fluorides, the C6-F in this scaffold is deactivated for SNAr once the electron-

withdrawing nitro group is reduced. However, in the nitro state, it can be displaced by strong

nucleophiles (e.g., thiols, alkoxides) if harsh conditions are applied, though C2/C3 reactivity

usually dominates.
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Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[1][6][7][8]
Kinase Inhibition (VEGFR/PDGFR)
Indazoles are bioisosteres of indoles and quinazolines. The 3-substituted-4-aminoindazole

motif mimics the adenine ring of ATP.

Mechanism: The N1-H and N2 of the indazole often form hydrogen bonds with the "hinge

region" (e.g., Glu/Cys residues) of the kinase ATP-binding pocket.

Role of 6-F: The fluorine atom modulates the pKa of the N-H bond, strengthening the

hydrogen bond donor capability, and blocks metabolic oxidation at the C6 position (a
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common clearance site).

Bacterial Gyrase B (GyrB) Inhibitors
Recent literature highlights 3-substituted indazoles as potent inhibitors of DNA Gyrase B.

Design: The 3-hydroxy/3-oxo group can chelate the magnesium ion in the GyrB active site or

interact with the Asp73 residue.

Advantage: The 4-nitro group provides a rigid geometry that, upon modification, fits into the

hydrophobic pocket adjacent to the ATP site.

Safety & Handling
Explosion Hazard: As a nitro-aromatic compound, high-temperature processing should be

approached with caution. Differential Scanning Calorimetry (DSC) is recommended before

scaling >10g.

Toxicity: Indazoles are biologically active.[1] Handle as a potential mutagen and sensitizer.

Use full PPE (nitrile gloves, fume hood).

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of

the tautomeric equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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